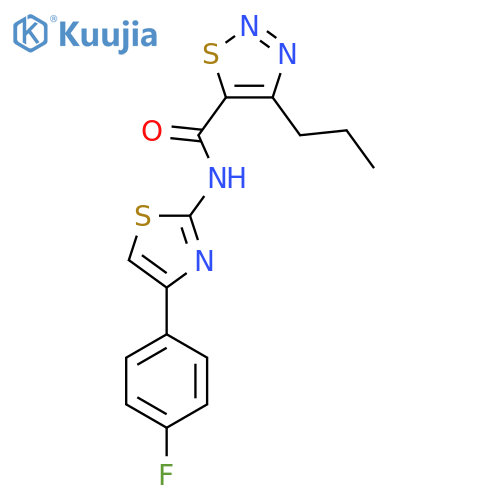

Cas no 1203109-27-6 (N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide)

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide

- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

- VU0520062-1

- F5773-1636

- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide

- 1203109-27-6

- N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- AKOS024518086

-

- インチ: 1S/C15H13FN4OS2/c1-2-3-11-13(23-20-19-11)14(21)18-15-17-12(8-22-15)9-4-6-10(16)7-5-9/h4-8H,2-3H2,1H3,(H,17,18,21)

- InChIKey: IRVPEJCEHCVQEK-UHFFFAOYSA-N

- ほほえんだ: S1C(C(NC2=NC(=CS2)C2C=CC(=CC=2)F)=O)=C(CCC)N=N1

計算された属性

- せいみつぶんしりょう: 348.05148156g/mol

- どういたいしつりょう: 348.05148156g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 124Ų

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5773-1636-10mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-30mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-5μmol |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-3mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-75mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-5mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-20μmol |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-25mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-2μmol |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1636-50mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide |

1203109-27-6 | 50mg |

$160.0 | 2023-09-09 |

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide 関連文献

-

1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideに関する追加情報

N-4-(4-Fluorophenyl)-1,3-Thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide: A Comprehensive Overview

The compound with CAS No. 1203109-27-6, known as N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiadiazoles and thiazoles, which are well-known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions.

The structure of this compound is characterized by the presence of a thiadiazole ring and a thiazole ring, both of which are heterocyclic aromatic systems. The thiadiazole ring is fused with a carboxamide group, which adds to the compound's functional diversity. The 4-fluorophenyl substituent introduces electron-withdrawing effects, potentially enhancing the compound's reactivity and selectivity in various reactions.

Recent studies have highlighted the importance of thiadiazoles in drug discovery, particularly in the development of anti-inflammatory and antitumor agents. The presence of the thiazole ring further enhances the compound's potential as a pharmacophore, making it a promising candidate for medicinal chemistry research.

One of the key features of this compound is its ability to undergo various types of coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling, which are widely used in organic synthesis. These reactions allow for the introduction of diverse substituents, enabling the creation of libraries of related compounds for screening purposes.

In addition to its synthetic applications, this compound has shown potential in catalysis. The thiadiazole ring can act as a ligand for transition metal catalysts, facilitating various transformations such as cross-couplings and hydrogenations. This property makes it valuable in the field of asymmetric catalysis, where high enantioselectivity is often required.

The 4-propyl substituent on the thiadiazole ring contributes to the compound's lipophilicity, which is an important factor in drug design. Lipophilic compounds tend to have better membrane permeability and bioavailability, making them more effective as therapeutic agents.

Recent advancements in computational chemistry have allowed for detailed studies of this compound's electronic structure and reactivity. Quantum mechanical calculations have revealed that the compound exhibits significant conjugation across its heterocyclic rings, which influences its redox properties and reactivity towards electrophiles and nucleophiles.

The synthesis of this compound involves a multi-step process that typically starts with the preparation of the thiadiazole core followed by functionalization with the thiazole and carboxamide groups. The use of microwave-assisted synthesis has been reported to significantly accelerate this process while maintaining high yields and purity.

In terms of biological activity, preliminary assays have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Further studies are currently underway to explore its potential as an anti-inflammatory agent.

The combination of its unique structure, versatile functional groups, and promising biological activity positions this compound as a valuable tool in both academic research and industrial applications. As research continues to uncover new insights into its properties and applications, it is likely to play an increasingly important role in the development of novel chemical entities.

1203109-27-6 (N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide) 関連製品

- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)

- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)

- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)

- 2323054-02-8(5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one)

- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)

- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)

- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)

- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)

- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)